molecular formula C26H43N9O7 B025595 H-Tyr-Ile-Gly-Ser-Arg-NH2 CAS No. 110590-65-3

H-Tyr-Ile-Gly-Ser-Arg-NH2

Cat. No.: B025595
CAS No.: 110590-65-3
M. Wt: 593.7 g/mol
InChI Key: HVZPPZGCZLLMBC-LJZWMIMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-Ile-Gly-Ser-Arg-NH2 is a hexapeptide that plays a crucial role in cell adhesion and receptor binding. This compound is an essential fragment of laminin, a protein found in the extracellular matrix. Laminin is responsible for various biological activities, including cell adhesion, migration, differentiation, and growth. This compound promotes the adhesion activity of various epithelial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr-Ile-Gly-Ser-Arg-NH2 can be achieved through liquid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain. The process typically starts with the coupling of Tyr-IIe-Gly-NHNH2 with NH2-Ser(Bzl)-Arg(Tos)-OMe using the azide procedure. The product is then deblocked by saponification with trifluoromethanesulfonic acid to obtain this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to achieve high yields and purity. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to ensure its quality and consistency .

Chemical Reactions Analysis

Types of Reactions: H-Tyr-Ile-Gly-Ser-Arg-NH2 primarily undergoes reactions related to its peptide nature. These include:

    Hydrolysis: The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.

    Oxidation: The tyrosine residue in this compound can undergo oxidation to form dityrosine or other oxidative products.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the tyrosine residue.

Major Products Formed:

Scientific Research Applications

H-Tyr-Ile-Gly-Ser-Arg-NH2 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with analgesic properties.

    H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2: Another derivative of dermorphine with opioid receptor activity.

Comparison: H-Tyr-Ile-Gly-Ser-Arg-NH2 is unique in its role in cell adhesion and receptor binding, whereas the similar compounds mentioned above are primarily involved in analgesic and opioid receptor activities.

Properties

IUPAC Name

(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43N9O7/c1-3-14(2)21(35-23(40)17(27)11-15-6-8-16(37)9-7-15)25(42)32-12-20(38)33-19(13-36)24(41)34-18(22(28)39)5-4-10-31-26(29)30/h6-9,14,17-19,21,36-37H,3-5,10-13,27H2,1-2H3,(H2,28,39)(H,32,42)(H,33,38)(H,34,41)(H,35,40)(H4,29,30,31)/t14-,17-,18-,19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZPPZGCZLLMBC-LJZWMIMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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